

# Application Notes and Protocols for the Total Synthesis of Altromycin E Aglycone

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## Compound of Interest

Compound Name: *Altromycin E*

Cat. No.: *B1664804*

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This document provides a detailed overview and experimental protocols for the total synthesis of the aglycone of **Altromycin E**. The synthesis was first reported by Fei and McDonald in 2005 and involves the construction of a tetracyclic pyrone core followed by the enantioselective installation of an epoxide-containing side chain.<sup>[1][2][3]</sup>

## Synthetic Strategy Overview

The total synthesis of **Altromycin E** aglycone (1) commences from a known naphthalene diester and proceeds through a common tetracyclic pyrone intermediate (3).<sup>[1]</sup> The synthetic approach can be broadly divided into two key stages:

- **Construction of the Tetracyclic Pyrone Core:** This involves a series of Claisen condensations and aromatization reactions to form an anthracene intermediate, followed by the annulation of the pyrone ring.<sup>[1]</sup>
- **Installation of the Epoxide Side Chain:** The tetracyclic pyrone is then functionalized to introduce the characteristic epoxide side-chain of the altromycin aglycone in an enantioselective manner.<sup>[1]</sup>

A visual representation of the overall synthetic workflow is provided below.



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Caption: Overall workflow for the total synthesis of **Altromycin E** aglycone.

## Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of **Altromycin E** aglycone.

### Annulation of the Pyrone Ring to form Intermediate 3

This protocol describes the formation of the crucial tetracyclic pyrone intermediate (3) from the anthracene intermediate (13).<sup>[1]</sup>

Protocol:

- **Deprotonation and Addition:** To a solution of anthracene intermediate 13, add a suitable base to facilitate deprotonation. Subsequently, add 3-chloro-2,4-dienoate 14. This reaction yields a mixture of the desired product 15 and its (E)- and (Z)-isomers 16.<sup>[1]</sup> The reported ratio of 15 to 16E and 16Z is 2:1:1.<sup>[1]</sup>
- **Saponification and Separation:** The mixture from the previous step is subjected to saponification to yield the corresponding carboxylic acid 17. This acid can be readily separated from its isomers (18-E and 18-Z) by column chromatography.<sup>[1]</sup>
- **Cyclization:** Activate the carboxylic acid 17 using 1-chloro-N,N,2-trimethyl-1-propenylamine. This activation leads to a spontaneous cyclization to afford the tetracyclic pyrone 3.<sup>[1]</sup> Notably, the methoxymethyl (MOM) protecting group is lost during this pyrone closure step.<sup>[1]</sup>

## Quantitative Data:

Step	Reactants	Reagents	Product	Yield
1	Anthracene (13)	3-chloro-2,4-dienoate (14)	Mixture of 15 and 16	Not specified
2	Mixture of 15 and 16	Base (for saponification)	Acid (17)	Not specified
3	Acid (17)	1-chloro-N,N,2-trimethyl-1-propenylamine	Tetracyclic Pyrone (3)	86% <sup>[1]</sup>

## Synthesis of Altromycin E Aglycone (1) from Intermediate 3

This section outlines the conversion of the common intermediate 3 into the final **Altromycin E** aglycone (1).<sup>[1]</sup>



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Caption: Key steps in the synthesis of **Altromycin E** aglycone from the common intermediate.

## Protocol:

- Acetylation: The tetracyclic pyrone 3 is first converted to its 5-acetate derivative 19.<sup>[1]</sup>
- Enantioselective Dihydroxylation: The acetate derivative 19 is treated with AD-mix-β to yield the diol 20 with a reported enantiomeric ratio of 13:1.<sup>[1]</sup>
- Global Deprotection: All protecting groups are removed using aluminum trichloride (AlCl<sub>3</sub>) and tert-butanethiol to give the anthrone tetraol 21.<sup>[1]</sup>

- **One-Pot Partial Protection and Oxidation:** The tetraol 21 undergoes a one-pot reaction sequence. First, it is treated with excess TIPSOTf and 2,6-lutidine to form a tris-TIPS ether. Subsequent addition of water and PhI(OAc)<sub>2</sub> selectively removes the aryl TIPS ethers, yielding the partially protected quinone 22.<sup>[1]</sup>
- **Pivaloate Protection:** The two aryl hydroxyl groups of 22 are protected as a bispivaloate ester to give 23.<sup>[1]</sup>
- **Selective Deprotection:** Removal of the TIPS protecting group from 23 is accompanied by the loss of the C5 pivaloate group, affording 24.<sup>[1]</sup>
- **Mesylation and Epoxide Formation:** The resulting compound 24 is converted to the bismesylate 25. Treatment of 25 with potassium carbonate in methanol facilitates an intramolecular S<sub>N</sub>2 displacement to form the epoxide ring, along with the methanolysis of the mesylate and pivaloate ester groups, to yield the final product, **Altromycin E** aglycone (1).<sup>[1]</sup>

#### Quantitative Data:

Step	Starting Material	Key Reagents	Product	Enantiomeric Ratio	Yield
2	5-Acetate Derivative (19)	AD-mix-β	Diol (20)	13:1 <sup>[1]</sup>	Not specified
3-8	Diol (20)	Multiple steps	Altromycin E Aglycone (1)	-	Not specified for individual steps

## Conclusion

The total synthesis of **Altromycin E** aglycone has been successfully achieved through a convergent strategy that relies on the construction of a common tetracyclic pyrone intermediate.<sup>[1][2][3]</sup> This intermediate allows for the efficient and enantioselective introduction of the epoxide-containing side chain, which is a key structural feature of the altromycin family of natural products.<sup>[1]</sup> The protocols and data presented here provide a comprehensive guide for

researchers interested in the synthesis of this and related compounds for further investigation in drug discovery and development.

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## References

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